Cas no 5638-76-6 (Betahistine)

Betahistine is a histamine analogue primarily used in the management of Ménière's disease and vestibular vertigo. Its mechanism of action involves acting as a partial agonist at H1 receptors and an antagonist at H3 receptors in the inner ear, leading to improved microcirculation and reduced endolymphatic pressure. Key advantages include its ability to alleviate vertigo, tinnitus, and hearing loss associated with vestibular disorders. Betahistine is well-tolerated, with a favorable safety profile, and is available in oral formulations for convenient administration. Its pharmacokinetic properties ensure consistent therapeutic effects, making it a reliable option for long-term management of vestibular symptoms.
Betahistine structure
Betahistine structure
Product Name:Betahistine
CAS No:5638-76-6
MF:C8H12N2
MW:136.194281578064
MDL:MFCD00006362
CID:85409
PubChem ID:2366
Update Time:2025-10-29

Betahistine Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-2-(pyridin-2-yl)ethanamine
    • 2-(2-Methylaminoethyl)pyridine
    • 2-(Methylaminoethyl)pyridine
    • 2-[2-(METHYLAMINO)ETHYL]PYRIDINE
    • Betahistine
    • N-methyl-2-pyridin-2-ylethanamine
    • N-Methyl-N-(2-pyridin-2-ylethyl)amine
    • N-Methyl-N-[2-(2-pyridyl)ethyl]amine
    • N-[2-(2-Pyridyl)ethyl]-N-methylamine
    • NSC 42617
    • OBE 101
    • Y-G 14
    • [2-(2-Pyridyl)ethyl]methylamine
    • beta-Histine
    • CS-0009496
    • N-methyl-2-pyridin-2-yl-ethanamine;hydrochloride
    • UNII-X32KK4201D
    • EN300-17834
    • Methyl-(2-pyridin-2-yl-ethyl)-amine
    • NCGC00093362-02
    • N-methyl-2-(2-pyridinyl)ethanamine;hydrochloride
    • 2-(beta-Methylaminoethyl)pyridine
    • cid_203875
    • SB17406
    • N-Methyl-N-.beta.-(2-pyridyl)ethylamine
    • 2-(2(methylamino)ethyl)pyridine
    • Prestwick1_000543
    • N-Methyl-2-pyridineethylamine
    • EINECS 227-086-4
    • AB00053577
    • methyl-(2-pyridin-2-yl-ethyl)amine
    • Prestwick3_000543
    • KBio2_000754
    • Betahistine [INN:BAN]
    • Serc base
    • Betahistinum
    • NSC-42617
    • NCGC00093362-03
    • (2-(2-Pyridyl)ethyl)methylamine
    • BRD-K91315211-300-02-4
    • BETAHISTINE [INN]
    • PS-4217
    • N-Methyl-2-pyridineethanamine
    • Betahistina
    • AB00053577_12
    • PT 9 base
    • HMS3886O12
    • Betahistine dihdrochloride
    • Spectrum5_001393
    • FT-0622910
    • SPBio_001261
    • 2-(2-methylamino-ethyl)-pyridine
    • SPBio_002506
    • (2-Methylaminoethyl)pyridine
    • PYRIDINE, 2-(2-(METHYLAMINO)ETHYL)-
    • GTPL11937
    • Vasomotal
    • methyl[2-(pyridin-2-yl)ethyl]amine
    • BSPBio_003410
    • 2-(.beta.-Methylaminoethyl)pyridine
    • 2-(2-(Methylamino)ethyl)pyridine
    • Betahistine (INN)
    • Serc
    • Spectrum4_000254
    • BCP16849
    • KBio2_003322
    • Betahistine free base
    • 2-(2-Methylaminoethyl)pyridine, 97%
    • D07522
    • Sinmenier (free base)
    • KBioGR_000688
    • 2-Pyridineethanamine, N-methyl-
    • BRN 0112294
    • HY-B0524
    • Methyl-(2-pyridin-2-ylethyl)amine
    • CCG-266132
    • CHEMBL24441
    • DivK1c_000602
    • 5638-76-6
    • Q368995
    • Ethyl nipicotate
    • NINDS_000602
    • KBio2_005890
    • Prestwick0_000543
    • s5619
    • N-Methyl-2-(2-pyridinyl)ethanamine #
    • Betahistine hydrochloride
    • MFCD00006362
    • AR1013
    • FT-0669217
    • Vestibo
    • BETAHISTINE [MART.]
    • Spectrum3_001735
    • MLS000028903
    • 2-[2-(N-methylamino)ethyl]pyridine
    • Betaistina [DCIT]
    • AB00053577_13
    • EC 227-086-4
    • BETAHISTINE [WHO-DD]
    • SMR000059096
    • 2-(2-methylaminoethyl) pyridine
    • Pyridine, 2-[2-(methylamino)ethyl]-
    • BSPBio_000585
    • Pyridine, 2-(2-methylaminoethyl)-
    • CHEBI:35677
    • 5638-76-6 (free base)
    • N-Methyl-2-(2-pyridinyl)ethanamine
    • BETAHISTINE [MI]
    • KBio1_000602
    • Betaistina
    • N-methyl-2-(pyridine-2-yl)ethanamine
    • F2158-0901
    • Betahistina [INN-Spanish]
    • Spectrum_000274
    • methyl-[2-(2-pyridyl)ethyl]amine;hydrochloride
    • SCHEMBL125582
    • X32KK4201D
    • Spectrum2_001191
    • HISTALEAN
    • DTXSID3022665
    • EX-A921
    • AKOS BBS-00002883
    • Q-200707
    • N-Methyl-2-(pyridin-2-yl)ethan-1-amine
    • BPBio1_000645
    • NS00006018
    • SBI-0051588.P003
    • KBioSS_000754
    • Betahistinum [INN-Latin]
    • Prestwick2_000543
    • .beta.-Histine
    • DB06698
    • N-Methyl-N-beta-(2-pyridyl)ethylamine
    • N-methyl-2-pyridin-2-ylethaneamine
    • OBE101
    • NSC42617
    • Vestibo (TN)
    • IDI1_000602
    • AKOS000255727
    • BDBM96589
    • BETAHISTINE [VANDF]
    • SB37365
    • BRD-K91315211-334-02-3
    • KBio3_002630
    • methyl(2-pyridinyl)ethylamine
    • BRD-K91315211-300-05-7
    • STK801447
    • Betahistine?
    • BRD-K91315211-300-06-5
    • BBL004908
    • DB-052905
    • MDL: MFCD00006362
    • Inchi: 1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3
    • InChI Key: UUQMNUMQCIQDMZ-UHFFFAOYSA-N
    • SMILES: N(C)CCC1C=CC=CN=1

Computed Properties

  • Exact Mass: 136.10000
  • Monoisotopic Mass: 136.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 83.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 24.9A^2

Experimental Properties

  • Color/Form: Liquid
  • Density: 0.984 g/mL at 25 °C(lit.)
  • Boiling Point: 113-114 °C/30 mmHg(lit.)
  • Flash Point: Fahrenheit: 206.6 ° f
    Celsius: 97 ° c
  • Refractive Index: n20/D 1.518(lit.)
  • Solubility: Soluble (159 g/l) (25 º C),
  • PSA: 24.92000
  • LogP: 1.23440
  • Solubility: Not determined
  • Merck: 13,1181

Betahistine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:UN2735
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • RTECS:UT5552000
  • Hazardous Material Identification: Xi C
  • Storage Condition:2-8 °C
  • Risk Phrases:R36/37/38
  • Safety Term:S26-S37/39

Betahistine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Betahistine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:5638-76-6)Betahistine
Order Number:A1204086
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:52
Price ($):441.0/1489.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:5638-76-6)Betahistine
Order Number:sfd10316
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on Betahistine

Introduction to Betahistine (CAS No. 5638-76-6)

Betahistine, a compound with the chemical name 2-(2-pyridyl)-α-(2-hydroxyethyl)histamine, is widely recognized for its pharmacological properties and therapeutic applications. Its unique chemical structure and biological activity have made it a subject of extensive research in the field of pharmaceutical chemistry. With a CAS number 5638-76-6, Betahistine is synthesized through precise chemical processes that ensure its purity and efficacy. This introduction delves into the compound's properties, mechanisms of action, clinical applications, and the latest research findings that underscore its significance in modern medicine.

The molecular formula of Betahistine is C₉H₁₃N₃O, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration. This arrangement contributes to its ability to interact with various biological targets, primarily histamine receptors in the human body. The presence of a pyridine ring and a hydroxyethyl group in its structure enhances its solubility and bioavailability, making it an effective therapeutic agent.

Betahistine is classified as a histamine H₃ receptor antagonist and D₂ receptor agonist. Its dual mechanism of action is crucial for its therapeutic effects. By blocking H₃ receptors, Betahistine increases the release of histamine in the brain, which can alleviate symptoms associated with dizziness and vertigo. Simultaneously, its activation of D₂ receptors contributes to improved blood flow in the brain, which is beneficial for conditions like vascular headaches and tinnitus.

One of the most significant applications of Betahistine is in the treatment of vertigo and dizziness associated with Ménière's disease. Ménière's disease is a disorder characterized by episodes of vertigo, hearing loss, tinnitus, and a sensation of fullness in the ear. Clinical studies have demonstrated that Betahistine can significantly reduce the frequency and severity of vertigo attacks by enhancing vestibular function and improving cerebral circulation.

Recent research has also explored the potential benefits of Betahistine in other neurological disorders. Studies indicate that it may have neuroprotective properties, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate histamine receptors may help in reducing oxidative stress and inflammation in the brain, which are key factors in these neurodegenerative diseases.

The pharmacokinetics of Betahistine are well-studied, with absorption occurring rapidly after oral administration. Its peak plasma concentration is typically reached within one hour, allowing for quick onset of action. The compound has a relatively short half-life, necessitating multiple daily doses for sustained therapeutic effects. However, this property also minimizes the risk of accumulation and side effects.

When comparing Betahistine with other medications used for vertigo and dizziness, several advantages emerge. Unlike some antihistamines that can cause sedation or dry mouth as side effects, Betahistine generally exhibits fewer adverse reactions. Its targeted action on specific receptors reduces the likelihood of systemic side effects, making it a preferred choice for many patients.

The manufacturing process of Betahistine adheres to stringent quality control measures to ensure consistency and purity. The synthesis involves multiple steps, including condensation reactions between pyridine derivatives and histidine analogs. Each step is carefully monitored to prevent impurities from affecting the final product's efficacy.

Regulatory agencies worldwide have approved Betahistine for use in various formulations, including tablets and injections. These formulations are designed to deliver optimal doses while maintaining patient convenience. The availability of different formulations allows healthcare providers to tailor treatment plans according to individual patient needs.

Emerging research also suggests potential applications of Betahistine in cardiovascular health. Studies have indicated that it may improve endothelial function by enhancing nitric oxide production. This effect could make Betahistine useful in managing conditions like peripheral artery disease where improved blood flow is beneficial.

The safety profile of Betahistine has been thoroughly evaluated through numerous clinical trials. These trials have consistently shown that the compound is well-tolerated when used as directed. Common side effects include mild gastrointestinal discomfort and headache, which are usually transient and resolve without intervention.

In conclusion,Betahistine (CAS No. 5638-76-6)is a versatile compound with significant therapeutic potential in treating neurological disorders such as vertigo and dizziness associated with Ménière's disease. Its unique mechanism of action involving histamine receptors makes it an effective option with minimal side effects compared to other medications available on the market today.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5638-76-6)Betahistine
A1204086
Purity:99%/99%
Quantity:25g/100g
Price ($):441.0/1489.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:5638-76-6)Betahistine
sfd10316
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email